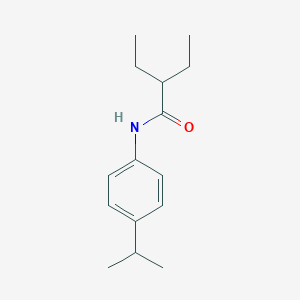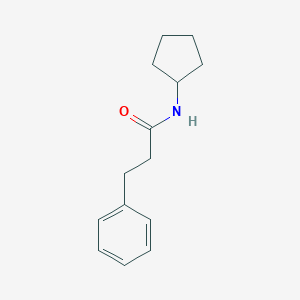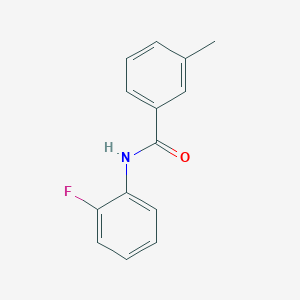
N-(2-fluorophenyl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-3-methylbenzamide, also known as N-(2-fluorobenzyl)-3-methylbenzamide or N-(2-fluorophenyl)-3-methylbenzo[d]oxazole-6-carboxamide, is a chemical compound with the molecular formula C15H13FNO. It is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. This compound has gained attention in the scientific community due to its potential use in drug discovery and development.
Mécanisme D'action
The mechanism of action of N-(2-fluorophenyl)-3-methylbenzamide(2-fluorophenyl)-3-methylbenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell signaling pathways. Specifically, this compound has been shown to inhibit the activity of the protein kinase CK2, which plays a role in cell proliferation and survival. In addition, N-(2-fluorophenyl)-3-methylbenzamide(2-fluorophenyl)-3-methylbenzamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that N-(2-fluorophenyl)-3-methylbenzamide(2-fluorophenyl)-3-methylbenzamide has a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In addition, N-(2-fluorophenyl)-3-methylbenzamide(2-fluorophenyl)-3-methylbenzamide has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. These effects suggest that this compound may have potential therapeutic applications in the treatment of cancer and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-fluorophenyl)-3-methylbenzamide(2-fluorophenyl)-3-methylbenzamide in lab experiments is its relatively simple synthesis method, which allows for easy preparation of large quantities of the compound. In addition, this compound has been shown to have activity against a variety of cancer cell lines, making it a useful tool for studying cancer biology. However, one limitation of using N-(2-fluorophenyl)-3-methylbenzamide(2-fluorophenyl)-3-methylbenzamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on N-(2-fluorophenyl)-3-methylbenzamide(2-fluorophenyl)-3-methylbenzamide. One area of interest is the development of analogs of this compound that may have improved activity and selectivity against specific types of cancer cells or inflammatory mediators. In addition, further studies are needed to fully elucidate the mechanism of action of N-(2-fluorophenyl)-3-methylbenzamide(2-fluorophenyl)-3-methylbenzamide and its effects on cell signaling pathways. Finally, this compound may have potential applications in combination therapy with other drugs for the treatment of cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis of N-(2-fluorophenyl)-3-methylbenzamide(2-fluorophenyl)-3-methylbenzamide can be achieved through a multi-step process. One common method involves the reaction of 2-fluorobenzaldehyde with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with oxalyl chloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with 2-aminobenzoxazole in the presence of a base to yield N-(2-fluorophenyl)-3-methylbenzamide(2-fluorophenyl)-3-methylbenzamide.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-3-methylbenzamide(2-fluorophenyl)-3-methylbenzamide has been studied for its potential use in drug discovery and development. It has been found to have activity against certain types of cancer cells, including breast cancer and leukemia cells. In addition, this compound has been shown to inhibit the activity of certain enzymes that are involved in inflammation and pain, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
Formule moléculaire |
C14H12FNO |
|---|---|
Poids moléculaire |
229.25 g/mol |
Nom IUPAC |
N-(2-fluorophenyl)-3-methylbenzamide |
InChI |
InChI=1S/C14H12FNO/c1-10-5-4-6-11(9-10)14(17)16-13-8-3-2-7-12(13)15/h2-9H,1H3,(H,16,17) |
Clé InChI |
QQHQWNFBMJFHKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2F |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



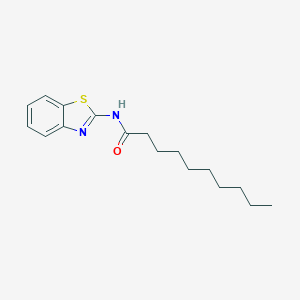
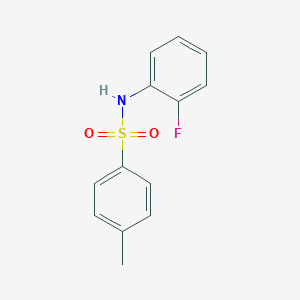





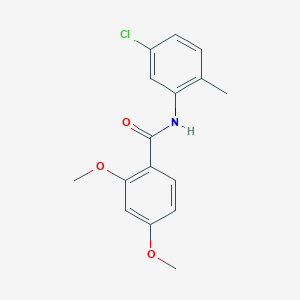

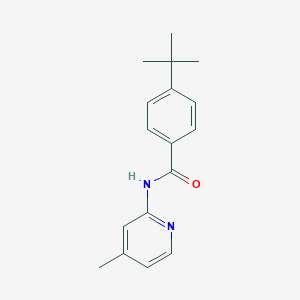
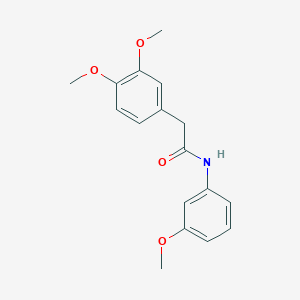
![2-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B291857.png)
